molecular formula C19H15BrO B044712 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl CAS No. 117692-99-6

4-(Benzyloxy)-4'-bromo-1,1'-biphenyl

Cat. No. B044712
Key on ui cas rn: 117692-99-6
M. Wt: 339.2 g/mol
InChI Key: IOAHVBDYCWBWAR-UHFFFAOYSA-N
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Patent
US05814378

Procedure details

In a flask, 25 g of benzyl bromide, 36.4 g of 4-bromo-4'-hydroxybiphenyl, 40.4 g of potassium carbonate, and 300 ml of 2-butanone were placed, and stirred under reflux for 6 hours. The reaction solution was poured into water, and an organic layer was extracted with toluene. After the toluene layer was washed with water and dried over sodium sulfate anhydrous, the solvent was distilled away. The residue was recrystallized from acetone to give 42.5 g of 4-bromo-4'-benzyloxybiphenyl (Y: 85.8%). The purity of the compound thus obtained was 99.0% by GC.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][C:19]([OH:22])=[CH:18][CH:17]=2)=[CH:12][CH:11]=1.C(=O)([O-])[O-].[K+].[K+].CC(=O)CC>O>[Br:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[CH:21]=[CH:20][C:19]([O:22][CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)=[CH:18][CH:17]=2)=[CH:14][CH:15]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
36.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)O
Name
Quantity
40.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
reactant
Smiles
CC(CC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
an organic layer was extracted with toluene
WASH
Type
WASH
Details
After the toluene layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydrous
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from acetone

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 42.5 g
YIELD: PERCENTYIELD 85.8%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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